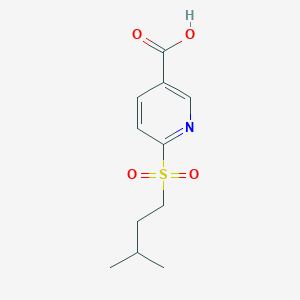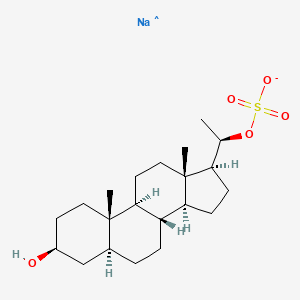
6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one 21-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one 21-acetate is a synthetic steroid compound It is characterized by the presence of multiple hydroxyl groups, a fluorine atom at the 6beta position, and an acetate group at the 21 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one 21-acetate typically involves multiple steps, starting from a suitable steroid precursor. The introduction of the fluorine atom at the 6beta position can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxyl groups are introduced through hydroxylation reactions, and the acetate group is added via acetylation using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form ketones or aldehydes.
Reduction: The carbonyl group at the 20 position can be reduced to form secondary alcohols.
Substitution: The fluorine atom at the 6beta position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one 21-acetate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one 21-acetate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, including changes in gene expression, protein synthesis, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one: Lacks the acetate group at the 21 position.
3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one: Lacks the fluorine atom at the 6beta position.
6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one 21-propionate: Has a propionate group instead of an acetate group at the 21 position.
Uniqueness
The presence of the fluorine atom at the 6beta position and the acetate group at the 21 position makes 6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one 21-acetate unique. These modifications can influence the compound’s biological activity, stability, and solubility, making it distinct from other similar compounds.
Properties
CAS No. |
2353-58-4 |
|---|---|
Molecular Formula |
C24H37FO6 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[2-[(3S,5R,6R,8R,9S,10R,13S,14S,16R,17R)-6-fluoro-3,5,17-trihydroxy-10,13,16-trimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H37FO6/c1-13-9-18-16-10-19(25)23(29)11-15(27)5-7-21(23,3)17(16)6-8-22(18,4)24(13,30)20(28)12-31-14(2)26/h13,15-19,27,29-30H,5-12H2,1-4H3/t13-,15+,16-,17+,18+,19-,21-,22+,23+,24+/m1/s1 |
InChI Key |
KQTAJQABUFCAQB-HRXZAKAYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H]([C@]4(C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C)O)O)F |
Canonical SMILES |
CC1CC2C3CC(C4(CC(CCC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)
![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)


![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)

![3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13426021.png)


![5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)](/img/structure/B13426037.png)
![6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B13426045.png)

